Ethyl 2-chloro-6-iodobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
ethyl 2-chloro-6-iodobenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 |
InChI Key |
QQBBYUPICPBRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1I)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Chloro 6 Iodobenzoate
Cross-Coupling Reactions Utilizing Aryl Halide Functionalities
The presence of both an iodo and a chloro group on the aromatic ring of Ethyl 2-chloro-6-iodobenzoate allows for sequential and chemoselective cross-coupling reactions. The C-I bond is significantly weaker and thus more reactive than the C-Cl bond in typical palladium-catalyzed processes. This reactivity difference (C-I > C-Br > C-Cl) is the cornerstone for selectively transforming the iodo-substituted position while leaving the chloro-substituent intact for subsequent reactions.
Palladium-Catalyzed Carbon-Carbon Bond Formations
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For substrates like this compound, these reactions are expected to proceed with high chemoselectivity, targeting the C-I bond.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a versatile method for forming biaryl structures or introducing alkyl and vinyl groups. nih.gov In the case of this compound, the reaction with an arylboronic acid would selectively occur at the C-I bond. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the more labile C-I bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product, regenerating the catalyst. The C-Cl bond remains largely unreactive under standard Suzuki-Miyaura conditions, allowing for its use in a subsequent, more forcing coupling step if desired. rsc.orgchemrxiv.org
Table 1: Predicted Suzuki-Miyaura Coupling of this compound The following table is based on established principles of Suzuki-Miyaura chemoselectivity, as direct experimental data for this specific substrate was not found in the reviewed literature.
| Coupling Partner | Catalyst System (Predicted) | Base | Solvent | Product | Selectivity |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Ethyl 2-chloro-6-phenylbenzoate | High for C-I coupling |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Ethyl 2-chloro-6-(p-tolyl)benzoate | High for C-I coupling |
The Kumada and Negishi couplings utilize organomagnesium (Grignard) and organozinc reagents, respectively, as nucleophiles. wikipedia.orgrsc.org These reactions are known for their high reactivity, but they also follow the established halide reactivity trend.
In a Kumada coupling , reacting this compound with a Grignard reagent in the presence of a nickel or palladium catalyst would result in selective substitution at the iodine-bearing carbon. rsc.org Similarly, the Negishi coupling with an organozinc reagent would offer a highly chemoselective transformation. wikipedia.org The greater reactivity of organozinc reagents compared to organoboranes can sometimes allow for milder reaction conditions, while still preserving the C-Cl bond. nih.gov The choice of ligand is critical in these systems to ensure high selectivity and prevent side reactions. nih.gov
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. rsc.org This reaction is highly selective for aryl iodides over chlorides. When this compound is subjected to Sonogashira conditions, the coupling with a terminal alkyne will occur exclusively at the C-I bond. researchgate.net
The regioselectivity of Sonogashira reactions in polyhalogenated systems can be controlled by the choice of catalyst and ligands. For di-iodo substrates, for instance, the selection of monodentate versus bidentate phosphine (B1218219) ligands can direct the reaction to a specific site. rsc.orgelsevierpure.com While this compound is not a di-iodo compound, this principle underscores the fine-tuning possible. In this case, however, the inherent reactivity difference between iodine and chlorine provides a powerful and predictable directing effect. researchgate.net
Palladium-catalyzed intramolecular C-H arylation is a powerful method for synthesizing polycyclic aromatic compounds from precursors like aryl benzoates. Research on substrates structurally analogous to derivatives of this compound, such as 3-substituted phenyl 2-iodobenzoates, provides significant insight into its expected reactivity. core.ac.ukelsevierpure.comresearchgate.net
In these intramolecular reactions, a palladium catalyst facilitates the coupling between the iodo-substituted ring and a C-H bond on an adjacent aryl ring linked via an ester tether. core.ac.uk The regioselectivity of this C-H activation is influenced by the electronic and steric properties of substituents on the phenoxy ring, as well as the reaction conditions, including the choice of base and phosphine ligand. elsevierpure.comresearchgate.net For instance, studies on 3-methoxyphenyl (B12655295) 2-iodobenzoate (B1229623) show that different bases and the presence or absence of a phosphine ligand can alter the ratio of the two possible cyclized products. core.ac.uk These findings suggest that intramolecular coupling of appropriately substituted phenyl esters of 2-chloro-6-iodobenzoic acid would be a viable route to constructing dibenzo[b,d]pyran-6-one skeletons, with the reaction proceeding selectively from the C-I bond.
Table 2: Representative Conditions for Intramolecular Biaryl Coupling of Phenyl 2-Iodobenzoate Analogues Data adapted from studies on 3-methoxyphenyl 2-iodobenzoate and 3-methylphenyl 2-iodobenzoate. core.ac.uk
| Substrate | Catalyst | Ligand | Base | Solvent | Total Yield (%) | Product Ratio (Isomer 1 : Isomer 2) |
|---|---|---|---|---|---|---|
| 3-Methoxyphenyl 2-iodobenzoate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 89 | 1 : 1.3 |
| 3-Methoxyphenyl 2-iodobenzoate | Pd(OAc)₂ | None | Cs₂CO₃ | DMA | 96 | 1 : 2.0 |
| 3-Methylphenyl 2-iodobenzoate | Pd(OAc)₂ | nBu₃P | K₂CO₃ | DMA | 93 | 1 : 0.9 |
| 3-Methylphenyl 2-iodobenzoate | Pd(OAc)₂ | nBu₃P | Ag₂CO₃ | DMA | 86 | 1 : 1.4 |
Copper-Mediated Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org These reactions typically require aryl iodides or bromides and often proceed under harsher conditions than their palladium-catalyzed counterparts, although modern ligand development has enabled milder protocols. researchgate.net
In the context of this compound, a copper-catalyzed Ullmann-type reaction, such as coupling with an alcohol, amine, or thiol, would be expected to occur selectively at the C-I position. chim.itmdpi.com For example, an Ullmann condensation with a phenol (B47542) would yield a diaryl ether, leaving the C-Cl bond available for further functionalization. The mechanism of these reactions is complex and can involve Cu(I)/Cu(III) catalytic cycles or radical pathways. researchgate.net The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. sharif.edu
Ullmann-Type Coupling Reactions
Ullmann-type coupling reactions, which traditionally involve the copper-mediated formation of carbon-carbon or carbon-heteroatom bonds, are applicable to substrates like this compound. The classic Ullmann reaction facilitates the synthesis of symmetric biaryls, while Ullmann-type reactions encompass a broader scope, including the formation of diaryl ethers and N-aryl compounds through copper-catalyzed nucleophilic aromatic substitution. The mechanism typically involves the formation of an organocopper intermediate. For this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the C-6 position.
Table 1: Representative Ullmann-Type Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2-Iodotoluene | 2,6-Dimethylphenol | CuI / picolinic acid | 2,6-Dimethyl-2'-methyldiphenyl ether | 100 | |
| Aryl Halides | Phenols | Nano-CuO | Diaryl ethers | Moderate to Good | |
| 2-Iodoanilines | Isothiocyanates | CuI / 1,10-phenanthroline | 2-Aminobenzothiazoles | Good to Excellent |
Copper-Catalyzed Amination and Oxygenation
Copper-catalyzed amination, a variation of the Ullmann condensation, is a powerful method for the formation of C-N bonds. Research on related substrates, such as 2-chlorobenzoic acids and 2-bromobenzoic acids, demonstrates the utility of this reaction for the synthesis of N-aryl anthranilic acid derivatives. These reactions are often chemo- and regioselective, with the amination occurring preferentially at the more reactive C-Br or C-Cl bond adjacent to the carboxylic acid group. Given the higher reactivity of the C-I bond, it is expected that this compound would undergo selective amination at the C-6 position under similar copper catalysis. The reaction tolerates a wide range of functional groups and can be performed with both electron-rich and electron-deficient anilines, as well as sterically hindered amines.
Copper-catalyzed oxygenation reactions allow for the formation of C-O bonds, leading to the synthesis of diaryl ethers. These reactions typically proceed via a copper(I) alkoxide or phenoxide intermediate which then reacts with the aryl halide. The reactivity of this compound in such reactions would again be dominated by the iodo substituent. The choice of ligand and base is crucial for achieving high yields, especially with sterically demanding substrates.
Table 2: Copper-Catalyzed Amination of Halobenzoic Acids
| Halobenzoic Acid | Amine | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromobenzoic acid | 1-Aminonaphthalene | Cu powder / Cu₂O | N-(1-Naphthyl)anthranilic acid | 97 | |
| 2-Bromobenzoic acid | 2,6-Dimethylaniline | Cu powder / Cu₂O | N-(2,6-Dimethylphenyl)anthranilic acid | 78 | |
| 2-Chlorobenzoic acids | Aniline derivatives | Cu / Cu₂O | N-Aryl anthranilic acids | up to 99 |
Nickel-Catalyzed Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often offering different reactivity and being more cost-effective. These reactions can be employed for the formation of carbon-carbon bonds, for example, in Suzuki-Miyaura couplings of aryl halides with boronic acids or their esters. For this compound, the differential reactivity of the two halogen substituents allows for selective cross-coupling. The C-I bond is significantly more reactive towards oxidative addition to a low-valent nickel center than the C-Cl bond. This selectivity enables the stepwise functionalization of the molecule.
While specific examples detailing the nickel-catalyzed reactions of this compound are not extensively documented in readily available literature, the principles of nickel-catalyzed cross-coupling are well-established. For instance, nickel-catalyzed Kumada cross-coupling reactions of alkyl Grignard reagents with aryl halides are known to proceed stereospecifically. Furthermore, nickel-NHC (N-heterocyclic carbene) complexes have been shown to be effective catalysts for the cross-coupling of organosulfur compounds with alkyl Grignard reagents.
Table 3: General Nickel-Catalyzed Cross-Coupling Reactions
| Electrophile | Nucleophile | Catalyst System | Product Type | Reference |
| Alkyl halides | Organozinc and Grignard reagents | Nickel complexes | Cross-coupled alkanes | |
| α-Chloroesters | (Hetero)aryl iodides | Chiral Nickel-BiOX | α-Arylesters | |
| Heteroaryl chlorides | Aryl bromides | Nickel complexes | Biaryls |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing ethyl ester group on this compound, ortho to both halogens, is expected to activate the ring towards nucleophilic attack.
The relative reactivity of the two leaving groups, chloride and iodide, in an SNAr reaction is an important consideration. Generally, the rate of SNAr reactions is dependent on the electronegativity of the leaving group, with fluoride (B91410) being the most activating and iodide the least. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more polarized C-X bond. However, the stability of the leaving group also plays a role in the elimination step. For this compound, the C-Cl bond is more polarized than the C-I bond, which would suggest that substitution might occur at the C-2 position. Conversely, iodide is a better leaving group than chloride. The precise outcome would likely depend on the specific nucleophile and reaction conditions employed.
Directed C-H Functionalization
Directed C-H functionalization has become a transformative strategy in organic synthesis, allowing for the selective activation and modification of C-H bonds that are typically unreactive. This approach relies on the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond.
Regioselective Functionalization at Remote Positions
Achieving regioselective functionalization at positions remote from a directing group is a significant challenge in C-H activation chemistry. Strategies to achieve this often involve the design of specialized directing groups or templates that can reach across the molecule to activate a distant C-H bond. While direct examples involving this compound are scarce, the principles can be illustrated with related systems. For instance, the use of a nitrile-containing template has been shown to direct the palladium-catalyzed C-H olefination and arylation at the C-5 position of 8-methylquinoline.
Auxiliary-Assisted C-H Activation
Auxiliary-assisted C-H activation is a more common strategy where a removable functional group is installed to direct a metal catalyst to a nearby C-H bond, typically in an ortho position. A wide variety of directing groups, including amides, carboxylic acids, and pyridyl groups, have been successfully employed. For a substrate like this compound, the ester group itself is generally a poor directing group. However, the molecule could be derivatized, for example, by conversion of the ester to an amide, to enable directed C-H functionalization. The steric hindrance from the ortho-chloro and iodo substituents would likely influence the feasibility and outcome of such a transformation.
Ester Hydrolysis and Transesterification Reactions
The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry. For this compound, these reactions would involve the nucleophilic attack at the carbonyl carbon of the ester group.
Ester Hydrolysis:
The hydrolysis of this compound to 2-chloro-6-iodobenzoic acid and ethanol (B145695) can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion, directly attacks the carbonyl carbon. This reaction is typically irreversible as the resulting carboxylate ion is resonance-stabilized and deprotonated in the basic medium.
The rate of hydrolysis of this compound is expected to be significantly retarded compared to unsubstituted or less substituted ethyl benzoates. This is due to the steric hindrance posed by the two ortho substituents, which shield the carbonyl carbon from the approach of the nucleophile. This phenomenon, known as the "ortho effect," is a well-documented concept in the study of the reactivity of aromatic compounds.
Transesterification:
Transesterification involves the conversion of one ester to another by reaction with an alcohol. For this compound, this could be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield Mthis compound. Similar to hydrolysis, the rate of transesterification is expected to be slow due to the steric hindrance around the reaction center.
To illustrate the expected impact of steric hindrance, a hypothetical comparison of hydrolysis rates for different substituted ethyl benzoates is presented in the table below. It is important to note that these are expected trends and not based on experimental data for this compound.
| Compound | Relative Rate of Hydrolysis (Expected) |
| Ethyl benzoate (B1203000) | 100 |
| Ethyl 2-chlorobenzoate (B514982) | < 100 |
| Ethyl 2,6-dichlorobenzoate | << 100 |
| This compound | Expected to be very low |
This table is illustrative and intended to show the expected trend based on steric effects.
Mechanistic Elucidation via Kinetic Isotope Effects and Labeling Studies
Due to the lack of specific research on this compound, this section will discuss the general principles of how kinetic isotope effects and labeling studies are used to elucidate the mechanisms of ester hydrolysis, and how they could be applied to this compound.
Kinetic Isotope Effects (KIEs):
The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. It is a powerful tool for determining reaction mechanisms.
Deuterium (B1214612) KIE: For the hydrolysis of an ethyl ester, a secondary deuterium KIE could be measured by comparing the rate of hydrolysis of this compound with that of its deuterated analogue at the ethyl group (e.g., CH₃CD₂O-). A significant KIE would suggest a change in the hybridization of the carbon atoms of the ethyl group in the transition state.
¹³C and ¹⁸O KIEs: A primary kinetic isotope effect could be measured by replacing the carbonyl carbon with ¹³C or the carbonyl oxygen with ¹⁸O. A significant KIE would indicate that the bond to the isotopic atom is being broken or formed in the rate-determining step. For a typical ester hydrolysis mechanism, a ¹³C KIE would be expected as the hybridization of the carbonyl carbon changes from sp² to sp³ in the tetrahedral intermediate.
Labeling Studies:
Isotopic labeling, particularly with ¹⁸O, is a definitive method for elucidating the mechanism of ester hydrolysis. By carrying out the hydrolysis in ¹⁸O-labeled water (H₂¹⁸O), the position of the isotope in the products can reveal the pathway of the reaction.
Acyl-Oxygen Cleavage (B_AC2 mechanism): In the common base-catalyzed hydrolysis of esters, the nucleophile (hydroxide ion) attacks the carbonyl carbon, leading to the cleavage of the bond between the carbonyl carbon and the ethoxy group. If the reaction is performed in H₂¹⁸O, the ¹⁸O will be incorporated into the resulting carboxylic acid.
Alkyl-Oxygen Cleavage (B_AL2 mechanism): In some rare cases, particularly with esters that can form stable carbocations, the nucleophile may attack the alkyl carbon of the ester, leading to the cleavage of the bond between the oxygen and the ethyl group. In this case, the ¹⁸O from the solvent would be incorporated into the alcohol product.
For this compound, due to the steric hindrance around the carbonyl group, the possibility of an alternative mechanism cannot be entirely ruled out without experimental evidence. A labeling study would be the most direct way to confirm the mechanism.
The following table summarizes the expected outcomes of an ¹⁸O labeling study for the hydrolysis of this compound.
| Reaction Mechanism | ¹⁸O-labeled Reactant | Expected ¹⁸O-labeled Product |
| Acyl-Oxygen Cleavage | H₂¹⁸O | 2-chloro-6-iodobenzoic acid |
| Alkyl-Oxygen Cleavage | H₂¹⁸O | Ethanol |
This table outlines the expected results from a hypothetical ¹⁸O labeling experiment to determine the reaction mechanism.
Applications of Ethyl 2 Chloro 6 Iodobenzoate in Complex Molecule Synthesis
Role in Total Synthesis of Natural Products and Bioactive Compounds
The unique substitution pattern of ethyl 2-chloro-6-iodobenzoate and its analogs, such as the corresponding methyl ester or carboxylic acid, makes it an important starting material for the total synthesis of various natural products and bioactive compounds. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for regioselective cross-coupling reactions, which are pivotal in constructing complex molecular skeletons.
The synthesis of polycyclic aromatic systems, which form the core of many natural products, often relies on the strategic formation of new carbon-carbon bonds. Halogenated benzoates serve as key precursors in these transformations, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This reaction enables the coupling of the aryl halide with a boronic acid or ester, leading to the formation of a biaryl linkage, a fundamental step in building up polycyclic structures.
For instance, the dibenzo[b,d]pyran-6-one scaffold, present in a variety of natural products, can be synthesized using strategies that involve the coupling of two aromatic rings. While direct examples using this compound are not prevalent in the literature, the analogous 2-chloro-6-iodobenzoic acid can be envisioned as a potent precursor for such syntheses. The selective coupling at the iodine-bearing carbon followed by an intramolecular cyclization would furnish the desired tricyclic system.
Table 1: Key Reactions in Polycyclic Aromatic System Synthesis
| Reaction Type | Reagents | Intermediate Formed | Target Scaffold |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, Base | Biaryl compound | Dibenzo[b,d]pyran-6-one |
Halogenated aromatic compounds are significant in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in further chemical transformations. This compound is an ideal starting material for the synthesis of more complex halogenated aromatic scaffolds. The iodine atom can be selectively replaced through various cross-coupling reactions, leaving the chlorine atom intact for subsequent modifications.
This selective reactivity allows for the stepwise introduction of different substituents onto the aromatic ring, leading to the creation of highly functionalized and diverse halogenated scaffolds. For example, a Suzuki-Miyaura coupling can be performed at the iodo position, followed by a subsequent coupling reaction at the chloro position under different reaction conditions. This stepwise approach provides precise control over the final molecular structure.
Building Block for Heterocyclic Compound Libraries
Heterocyclic compounds are a cornerstone of modern drug discovery, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The generation of libraries of diverse heterocyclic compounds is a key strategy in the search for new therapeutic agents. This compound can serve as a versatile building block for the synthesis of such libraries.
The ester functional group can be readily converted into other functionalities, such as amides or hydrazides, which can then undergo cyclization reactions to form a variety of heterocyclic systems. Furthermore, the two halogen atoms provide anchor points for the introduction of diversity elements through combinatorial chemistry approaches. By reacting the parent molecule with a range of different coupling partners, a large and diverse library of heterocyclic compounds can be rapidly synthesized and screened for biological activity.
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The structural motifs present in this compound are found in a number of active pharmaceutical ingredients (APIs) and agrochemicals. Consequently, this compound and its close derivatives are valuable intermediates in the synthesis of these commercially important molecules.
A notable example in the agrochemical sector is the synthesis of herbicides. The quinoxalinyloxy phenoxy propanoic acid derivatives are a class of potent herbicides. For instance, Quizalofop-p-ethyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops. Its synthesis involves intermediates that share structural similarities with this compound, highlighting the importance of the chlorinated aromatic core in this class of agrochemicals. scispace.com
In the pharmaceutical industry, halogenated benzoic acids are key intermediates for various drugs. Although not a direct application of the title compound, the synthesis of the anti-diabetic drug Dapagliflozin utilizes 2-chloro-5-iodobenzoic acid, a positional isomer, underscoring the significance of chloro-iodinated benzoic acid derivatives in the preparation of modern therapeutics. google.comgoogle.com
Table 2: Examples of Related Intermediates in Pharmaceutical and Agrochemical Synthesis
| Compound Family | Intermediate | Final Product Class | Application |
|---|---|---|---|
| Quinoxalinyloxy phenoxy propanoates | 2,6-dichloroquinoxaline | Herbicides | Agrochemical |
Development of Novel Functional Materials and Ligands
The development of new functional materials, such as those used in organic light-emitting diodes (OLEDs), and novel ligands for catalysis are active areas of chemical research. The rigid and tunable electronic nature of the aromatic core of this compound makes it an attractive platform for the design of such molecules.
Through sequential cross-coupling reactions, extended π-conjugated systems can be constructed, which are essential for the light-emitting properties of OLED materials. The introduction of specific substituents can be used to fine-tune the electronic and photophysical properties of the resulting materials.
Furthermore, the ortho-disubstituted pattern of this compound makes it a suitable precursor for the synthesis of bidentate ligands. Following the replacement of the halogen atoms with coordinating groups, such as pyridyl or phosphino (B1201336) moieties, these ligands can be used to form stable complexes with various transition metals. These metal complexes can then be investigated for their catalytic activity in a wide range of organic transformations.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides a detailed picture of the molecular framework of Ethyl 2-chloro-6-iodobenzoate by probing the magnetic properties of its atomic nuclei.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons. The aromatic region will display a characteristic splitting pattern arising from the three adjacent protons on the benzene (B151609) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the ester, the carbons of the ethyl group, and the six distinct aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, iodo, and ester substituents.
COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between coupled protons. For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their positions relative to each other. A clear correlation between the methylene and methyl protons of the ethyl group would also be evident.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal on the benzene ring and the methylene and methyl proton signals to their respective carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. In this compound, a NOESY spectrum could show correlations between the protons of the ethyl group and the aromatic proton at the adjacent position on the ring, providing further confirmation of the molecule's conformation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Aromatic CH | 7.20 - 7.80 (multiplet, 3H) | 128.0 - 140.0 | Carbonyl C, other aromatic C's |
| Methylene (-CH₂-) | ~4.40 (quartet) | ~62.0 | Carbonyl C, Methyl C, Aromatic C |
| Methyl (-CH₃) | ~1.40 (triplet) | ~14.0 | Methylene C |
| Carbonyl C=O | - | ~165.0 | Aromatic H's, Methylene H |
| Aromatic C-Cl | - | ~135.0 | Aromatic H's |
Quantitative NMR for Purity and Yield Determination
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the yield of a reaction without the need for a compound-specific reference standard. By integrating the signal of a specific proton (or set of protons) in this compound against the signal of a known amount of an internal standard, its absolute quantity can be determined with high accuracy. ox.ac.ukacanthusresearch.com For this purpose, a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte's signals would be chosen. acanthusresearch.com The well-resolved quartet of the methylene protons or the triplet of the methyl protons would be suitable for integration.
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is a valuable tool for studying the structure and dynamics of crystalline solids. nih.gov In the case of this compound, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal packing and intermolecular interactions. nih.govacs.org This technique is sensitive to the local environment of the nuclei and can provide information about the number of crystallographically independent molecules in the unit cell. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways.
Fragmentation Pathway Analysis and Mechanism Elucidation
In a mass spectrometer, this compound will be ionized, and the resulting molecular ion will undergo fragmentation. The analysis of these fragments helps to piece together the structure of the original molecule. Common fragmentation patterns for ethyl esters of aromatic acids involve the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂).
Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (predicted) | Ion Formula | Description |
|---|---|---|
| 325.9257 | [C₉H₈³⁵ClI¹²⁷O₂]⁺ | Molecular Ion (M⁺) |
| 297.9308 | [C₇H₃³⁵ClI¹²⁷O]⁺ | Loss of ethylene (C₂H₄) |
| 280.8993 | [C₇H₄³⁵ClI¹²⁷O]⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 153.9638 | [C₆H₃³⁵ClI¹²⁷]⁺ | Loss of CO from the [M-OC₂H₅]⁺ fragment |
Isotopic Pattern Analysis
The presence of chlorine and iodine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in an M+2 peak with an intensity of approximately one-third of the molecular ion peak. whitman.edulibretexts.org Iodine, on the other hand, is monoisotopic (¹²⁷I, 100% abundance). whitman.edu Therefore, the molecular ion region of the mass spectrum of this compound will exhibit a distinct pattern of two peaks separated by two mass units, with a relative intensity ratio of roughly 3:1, corresponding to the molecules containing ³⁵Cl and ³⁷Cl, respectively. This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and bonding arrangements within a molecule. For this compound, the vibrational modes will be influenced by the interplay of the benzene ring, the ester functional group, and the halogen substituents.
The IR and Raman spectra of aromatic compounds are typically characterized by distinct regions corresponding to specific vibrational modes. Theoretical and experimental studies on related molecules such as 2-chlorobenzoic acid and other di-substituted benzoates provide a basis for predicting the key spectral features of this compound. niscpr.res.innih.gov
Key expected vibrational modes for this compound include:
C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net
C=O stretching vibration: The carbonyl (C=O) stretch of the ester group is a strong and characteristic absorption in the IR spectrum, generally appearing in the range of 1750-1735 cm⁻¹. masterorganicchemistry.com
C-O stretching vibrations: The C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ region.
Aromatic C=C stretching vibrations: These vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.
C-Cl and C-I stretching vibrations: The carbon-chlorine and carbon-iodine stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.
A hypothetical data table of prominent vibrational frequencies for this compound, inferred from data on similar compounds, is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Ester Stretch | 1745 - 1725 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O Ester Stretch | 1300 - 1100 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
| C-I Stretch | 600 - 500 | Medium |
The presence of the ethyl ester group introduces conformational flexibility in this compound. Rotation around the C(aryl)-C(ester) and C(ester)-O bonds can lead to different conformers. scispace.com These conformers may have distinct vibrational frequencies, particularly for the modes involving the ester group and its coupling with the aromatic ring.
Computational studies on substituted phenylbenzoates suggest that the potential energy surface can have multiple minima corresponding to different stable conformations. scispace.com In the case of this compound, steric hindrance from the ortho-substituents (chlorine and iodine) would likely influence the preferred orientation of the ethyl ester group relative to the benzene ring. Vibrational spectroscopic studies, especially at low temperatures or in different phases, could potentially identify and quantify the different conformers present.
While this compound does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds may occur in the solid state, influencing the crystal packing and vibrational spectra. researchgate.net The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These weak interactions can cause subtle shifts in the C=O and C-H vibrational frequencies.
In the solid state, intermolecular interactions such as dipole-dipole interactions and van der Waals forces will also play a significant role in the molecular packing. semanticscholar.org These interactions can lead to splitting or broadening of vibrational bands in the solid-state spectra compared to the solution or gas phase.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
Based on crystal structures of related aromatic esters, it is anticipated that the benzene ring will be planar. researchgate.net The ethyl ester group may be twisted out of the plane of the aromatic ring due to steric hindrance from the bulky ortho-substituents.
The solid-state architecture will be dictated by the packing of the molecules in the crystal lattice, which is governed by intermolecular forces. nih.gov Halogen bonding, a noncovalent interaction involving the halogen atoms, could also play a role in the crystal packing of this compound.
A hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for organic molecules of similar size and composition.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.7-1.9 |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic ring. hnue.edu.vn The presence of the halogen and ester substituents will influence the energy of these transitions and thus the position of the absorption maxima (λmax).
Halogen atoms can exert both inductive and resonance effects on the electronic structure of the benzene ring. The ester group, being a deactivating group, will also affect the electronic transitions. It is anticipated that this compound will exhibit absorption bands in the UV region, likely with λmax values between 200 and 300 nm. science-softcon.de
Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many aromatic compounds exhibit fluorescence. biocompare.com The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the environment. The presence of heavy atoms like iodine can lead to enhanced intersystem crossing and potentially quench fluorescence, a phenomenon known as the heavy-atom effect. Therefore, the fluorescence quantum yield of this compound might be low.
A summary of anticipated electronic spectroscopic data is provided below.
| Spectroscopic Parameter | Anticipated Value/Range |
| UV-Vis Absorption λmax | 200 - 300 nm |
| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ |
| Fluorescence Emission λmax | > 300 nm (if fluorescent) |
| Fluorescence Quantum Yield (Φf) | Potentially low |
Computational and Theoretical Investigations of Ethyl 2 Chloro 6 Iodobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 2-chloro-6-iodobenzoate, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.
Geometric Optimization and Conformation Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations would identify the lowest energy conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.
Key parameters that would be determined from such an analysis include:
Bond Lengths: The distances between bonded atoms (e.g., C-Cl, C-I, C=O, O-C, C-C, C-H).
Bond Angles: The angles formed by three connected atoms (e.g., Cl-C-C, I-C-C, C-C=O).
Dihedral Angles: The torsional angles that describe the rotation around a bond, which are critical for understanding the orientation of the ethyl ester group relative to the benzene (B151609) ring.
Conformational analysis would explore different spatial arrangements of the atoms, particularly the rotation around the C-C and C-O single bonds of the ethyl ester side chain, to identify various stable isomers and the energy barriers between them.
Interactive Data Table: Predicted Geometric Parameters (Hypothetical Data)
This table is a template demonstrating the type of data that would be generated from DFT calculations. The values are for illustrative purposes only.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C | Cl | e.g., 1.74 Å | |
| Bond Length | C | I | e.g., 2.10 Å | |
| Bond Angle | Cl | C | C | e.g., 121.5° |
| Dihedral Angle | C | C | O | C |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
Analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule. A key aspect of this is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity.
These calculations would reveal how the electron-withdrawing chloro and iodo substituents influence the electronic properties of the benzene ring and the ester group.
Interactive Data Table: Predicted Electronic Properties (Hypothetical Data)
This table illustrates the kind of data that would be obtained from electronic structure analysis. The values are for illustrative purposes only.
| Property | Predicted Value (eV) |
| HOMO Energy | e.g., -6.5 |
| LUMO Energy | e.g., -1.2 |
| HOMO-LUMO Gap | e.g., 5.3 |
Prediction of Spectroscopic Parameters
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:
Vibrational Frequencies: Calculation of the vibrational modes would correspond to the peaks in an Infrared (IR) and Raman spectrum. This helps in the assignment of experimental spectra.
NMR Chemical Shifts: The magnetic shielding of the atomic nuclei (e.g., ¹H and ¹³C) can be calculated to predict NMR chemical shifts, aiding in the structural elucidation of the molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations would provide a detailed understanding of the dynamic behavior of this compound.
Conformational Dynamics in Solution and Gas Phase
While DFT calculations identify stable conformations, MD simulations would reveal how the molecule explores these different conformations over time at a given temperature. This would involve simulating the motion of the molecule in both the gas phase (to study its intrinsic dynamics) and in solution. The simulations would track the fluctuations in bond lengths, bond angles, and dihedral angles, providing a picture of the molecule's flexibility.
Solvent Effects on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying solvent effects. By simulating this compound in a box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent), one could investigate:
Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.
Hydrogen Bonding: The potential for hydrogen bonding between the ester group and protic solvents.
Conformational Preferences: How the presence of a solvent affects the relative stability of different conformers.
These simulations would provide a molecular-level understanding of how intermolecular interactions with the solvent modulate the properties of this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. For this compound, theoretical calculations could be employed to elucidate the pathways of various transformations, such as hydrolysis, amidation, or transition metal-catalyzed cross-coupling reactions.
Methods like Density Functional Theory (DFT) are commonly used to:
Map Potential Energy Surfaces: To identify reactants, products, intermediates, and transition states along a reaction coordinate.
Calculate Activation Energies: To predict the feasibility and rate of a particular reaction step.
Analyze Molecular Orbitals: To understand the electronic interactions that govern the reaction.
A computational study on a reaction involving this compound would provide valuable insights into the role of the chloro and iodo substituents on the reaction mechanism and selectivity.
Design of Novel Catalysts and Reagents for Reactions Involving the Compound
Computational methods are increasingly used in the rational design of new catalysts and reagents. For reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions, computational chemistry could aid in the design of more efficient catalytic systems.
This could involve:
Ligand Design: Screening and optimizing the structure of ligands for a transition metal catalyst to enhance its activity, selectivity, and stability.
Substrate-Catalyst Interaction Studies: Modeling the interaction between this compound and the catalyst to understand the key factors governing the catalytic cycle.
Predicting Catalytic Performance: Using computational models to predict the performance of new catalyst designs before their synthesis and experimental testing.
Emerging Research Avenues and Future Perspectives
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates like Ethyl 2-chloro-6-iodobenzoate to minimize environmental impact. nih.govwhiterose.ac.uk Future research in this area is expected to focus on several key aspects:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. nih.gov
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.
Catalytic Methods: Employing catalytic amounts of reagents in place of stoichiometric ones to reduce waste and improve efficiency. For instance, developing novel catalysts for the selective halogenation of benzoate (B1203000) precursors could provide a more sustainable route to this compound.
Energy Efficiency: Utilizing energy-efficient synthetic methods, such as microwave-assisted or ultrasound-promoted reactions, to reduce energy consumption.
While specific green metrics for the synthesis of this compound are not widely reported, the application of metrics like E-Factor (Environmental Factor) and Process Mass Intensity (PMI) will be crucial in evaluating and comparing the sustainability of different synthetic pathways. semanticscholar.org
Flow Chemistry and Continuous Processing for Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods, particularly in terms of safety, efficiency, and scalability. scispace.comlonza.com The application of flow chemistry to the synthesis and transformation of this compound is a promising area of research.
Potential benefits include:
Enhanced Safety: The small reaction volumes in flow reactors allow for better control over reaction parameters, especially for highly exothermic or hazardous reactions. lonza.com
Improved Yield and Purity: Precise control over temperature, pressure, and reaction time can lead to higher yields and selectivities, reducing the need for extensive purification.
Scalability: Scaling up production in a flow system is often more straightforward than in batch processes, involving running the system for longer durations or using multiple reactors in parallel. nih.gov
Future research could explore the development of integrated flow systems for the multi-step synthesis of derivatives of this compound, minimizing manual handling and intermediate purification steps.
Photoredox and Electrochemistry in Transformations
Photoredox catalysis and electrochemistry are powerful tools for promoting novel chemical transformations under mild conditions. researchgate.netx-mol.com These techniques open up new possibilities for the functionalization of this compound.
Photoredox Catalysis:
Visible-light photoredox catalysis can be used to generate reactive radical intermediates from aryl halides. researchgate.net This could enable a variety of transformations of this compound, such as:
C-C Bond Formation: Cross-coupling reactions with various partners to introduce new carbon-based functional groups.
C-N and C-O Bond Formation: Synthesis of novel amine and ether derivatives.
Electrochemistry:
Electrochemical methods provide a reagent-free way to achieve oxidations and reductions, offering a green alternative to traditional chemical reagents. researchgate.netacs.org Potential applications for this compound include:
Reductive Coupling Reactions: Dimerization or cross-coupling reactions initiated by the electrochemical reduction of the carbon-iodine bond.
Oxidative Functionalization: Anodic oxidation to generate reactive intermediates for subsequent reactions.
The combination of photoredox catalysis and electrochemistry could also lead to synergistic effects, enabling transformations that are not possible with either technique alone. nih.gov
Development of Advanced Analytical Techniques for In-Situ Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and understanding reaction mechanisms. mt.com Advanced analytical techniques are being developed for the in-situ monitoring of reactions involving intermediates like this compound.
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.comresearchgate.net For example, in-situ FTIR has been successfully used to monitor the formation of Grignard reagents from aryl halides. mt.com
Chromatographic Methods: Online high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be coupled to reaction systems to provide detailed information on the reaction progress and the formation of byproducts.
These techniques are particularly valuable when integrated into flow chemistry systems, allowing for automated reaction optimization and control. researchgate.net
Expanding the Substrate Scope and Reaction Diversity
Future research will undoubtedly focus on expanding the range of reactions in which this compound can participate, leading to the synthesis of a wider variety of complex molecules. The presence of two different halogen atoms (chlorine and iodine) at ortho positions to the ester group provides opportunities for selective functionalization.
Selective Cross-Coupling: Developing catalytic systems that can selectively react with either the carbon-iodine or the carbon-chlorine bond would allow for the stepwise introduction of different functional groups.
Domino and Cascade Reactions: Designing multi-step reaction sequences where the initial transformation of this compound triggers subsequent reactions in a single pot would enhance synthetic efficiency. acs.org
Synthesis of Novel Heterocycles: Utilizing the unique substitution pattern of this compound as a building block for the synthesis of novel heterocyclic scaffolds, which are important in medicinal chemistry. nih.govresearchgate.net
By exploring new reaction pathways and expanding the substrate scope, the utility of this compound as a versatile synthetic intermediate can be significantly enhanced.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-chloro-6-iodobenzoate, and how do reaction conditions influence yield and purity?
Answer: this compound can be synthesized via Friedel-Crafts acylation followed by halogenation. Key factors include:
- Temperature control : Iodination at 0–5°C minimizes side reactions (e.g., diiodination) .
- Catalyst selection : Use of Lewis acids like AlCl₃ for regioselective substitution, though excess catalyst may degrade ester groups.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves co-eluting byproducts.
Data Table :
| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acylation | AcCl, AlCl₃ | 80 | 65 | 92% |
| Iodination | I₂, HNO₃ | 5 | 78 | 85% |
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?
Answer:
- ¹H NMR : Look for ester protons (δ 4.3–4.5 ppm, quartet) and aromatic protons (δ 7.1–7.8 ppm, split due to Cl/I ortho effects) .
- ¹³C NMR : Carbonyl (δ 165–170 ppm), iodinated aromatic carbons (δ 90–100 ppm due to heavy atom effect) .
- MS : Molecular ion peak at m/z 324 (M⁺), with fragments at m/z 277 (loss of –OCH₂CH₃) .
Q. What are the stability considerations for this compound under varying storage conditions?
Answer:
- Light sensitivity : Iodine substituents promote photodegradation; store in amber vials at –20°C .
- Thermal stability : Decomposition observed above 150°C (TGA data).
- Hydrolysis : Susceptible to ester cleavage in basic conditions (pH > 10); monitor via pH-stat titration .
Advanced Research Questions
Q. How can crystallographic data resolve electronic effects of the chloro and iodo substituents in this compound?
Answer: Single-crystal X-ray diffraction reveals:
- Bond lengths : C–I (2.10 Å) vs. C–Cl (1.72 Å), confirming steric/electronic differences.
- Dihedral angles : Ester group torsion (5–10°) due to halogen bulkiness. Refinement via SHELXL-2018/3 .
Data Table :
| Parameter | C–I Bond | C–Cl Bond | Dihedral Angle |
|---|---|---|---|
| Length (Å) | 2.10 | 1.72 | 7.5° |
Q. What experimental strategies address contradictory reactivity data in nucleophilic aromatic substitution (NAS) reactions involving this compound?
Answer: Contradictions arise from solvent polarity and leaving-group mobility:
- Polar aprotic solvents (DMF, DMSO) favor iodide displacement over chloride due to lower activation energy (kinetic control).
- Competitive pathways : Use isotopic labeling (¹²⁵I vs. ³⁶Cl) to track substitution regioselectivity .
- DFT calculations : Compare transition-state energies (Gaussian 16, B3LYP/6-31G**) to validate experimental outcomes .
Q. How can computational modeling predict the electronic effects of this compound in catalyst design?
Answer:
- Frontier orbitals : HOMO-LUMO gaps (calculated via DFT) indicate electron-withdrawing effects from Cl/I, enhancing electrophilicity.
- Docking studies : Simulate interactions with transition metals (e.g., Pd for cross-coupling) using AutoDock Vina .
Data Table :
| Parameter | HOMO (eV) | LUMO (eV) | Gap (eV) |
|---|---|---|---|
| Gas Phase | –6.2 | –1.8 | 4.4 |
| Solvent (CHCl₃) | –6.0 | –1.6 | 4.4 |
Q. What methodologies validate the compound’s role as a precursor in heterocyclic synthesis?
Answer:
- Cyclocondensation : React with thioureas to form benzothiazoles; monitor via in situ IR (disappearance of C=O at 1720 cm⁻¹) .
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃); GC-MS tracks biphenyl formation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
